molecular formula C6H12ClNO B2398226 rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1820583-42-3

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

Cat. No.: B2398226
CAS No.: 1820583-42-3
M. Wt: 149.62
InChI Key: VQJOQEOPGZUGMT-WLUDYRNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S,6S)-2-Oxabicyclo[320]hept-6-ylamine hydrochloride is a bicyclic amine compound featuring an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6S)-2-Oxabicyclo[32One common method involves the enzymatic resolution of racemic mixtures to obtain enantiomerically pure compounds . For instance, the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-one using Pseudomonas fluorescens lipase has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemoenzymatic processes to ensure high yield and purity. The use of biocatalysts such as lipases can enhance the efficiency of the resolution process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is unique due to its oxabicyclo structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOQEOPGZUGMT-WLUDYRNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.